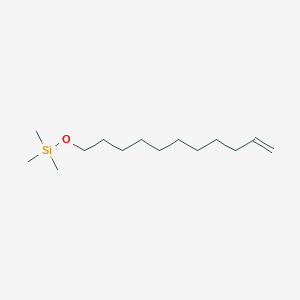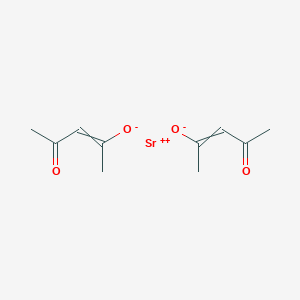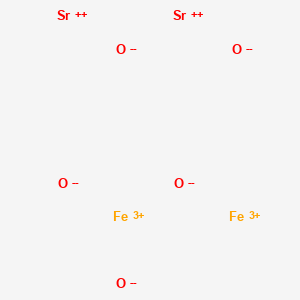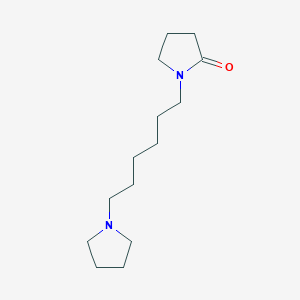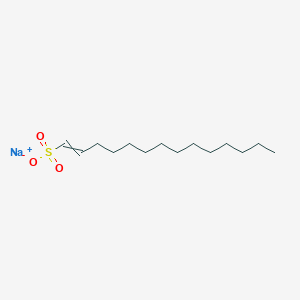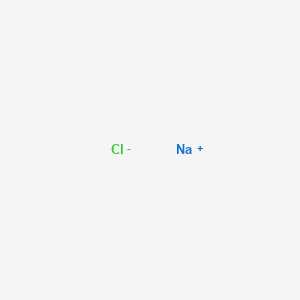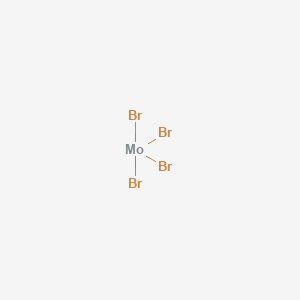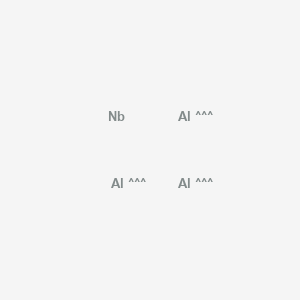
Aluminum, compd. with niobium (3:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, compd. with niobium (3:1) is an intermetallic compound with the molecular formula Al3Nb . It has an average mass of 173.851 Da and a monoisotopic mass of 173.851013 Da .
Synthesis Analysis
The synthesis of Al–Nb alloys involves high-frequency electromagnetic fusion melting and solidification at room temperature . Niobium is introduced as an Al3Nb intermetallic, allowing a superfine powder mixture to be produced by high-energy grinding . A TiH2 + Al3Ti + Al3Nb powder mixture is used to prepare the γ -TiAl alloys . This route minimizes the Kirkendall–Frenkel effect in the Ti–Al system and prevents an increase in additional porosity during sintering .Molecular Structure Analysis
The molecular structure of Aluminum, compd. with niobium (3:1) is represented by the formula Al3Nb . The structure of Al–Nb alloys is characterized by the intermetallic trialuminide compound Al3Nb dispersed within the matrix consisting of α-Al solid solution .Chemical Reactions Analysis
The chemical reactions involved in the formation of Al–Nb alloys are complex and depend on various factors such as the niobium content and the distribution of the intermetallic phase . The phase composition in the region of mixing of Nb and Al consists of two stable intermetallic phases NbAl3 and Nb2Al .Mecanismo De Acción
The mechanism of action of Al–Nb alloys is primarily governed by the volume fraction of the Al3Nb intermetallic phase . This phase controls the mechanical properties through the microhardness acting as reinforcement of the α-Al matrix in the manner of a composite material . It also acts as a precaution against corrosion by the pitting of aluminum .
Direcciones Futuras
Al–Nb alloys have attracted many considerations as high-temperature structural materials . They are promising for high-temperature applications above 700°C due to their satisfactory low-temperature strength and ductility, as well as high creep resistance . Future research may focus on optimizing the synthesis process and enhancing the properties of these alloys for specific applications.
Propiedades
InChI |
InChI=1S/3Al.Nb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQIRUQWULRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Nb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Nb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065149 |
Source


|
| Record name | Aluminum, compd. with niobium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.85099 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium niobate | |
CAS RN |
12004-70-5 |
Source


|
| Record name | Aluminum, compd. with niobium (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
